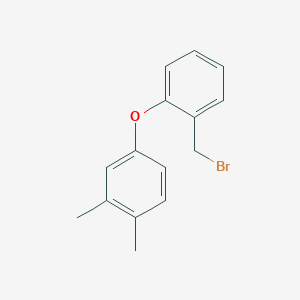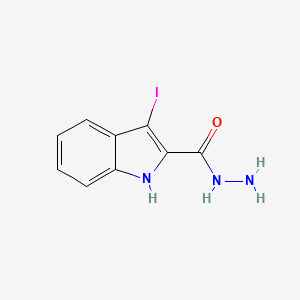
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24BrFN2O3. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 2-(2-bromo-4-fluorophenoxy)ethyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-bromo-4-fluorophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxides and dehalogenated derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
Comparison: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific research applications .
Propriétés
IUPAC Name |
tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOVQKYSDBXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)








